2,4-Dimethylphenylthiourea

Description

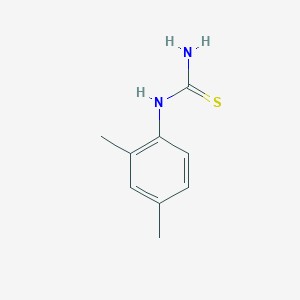

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGLPYRXTCQWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168282 | |

| Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-20-8 | |

| Record name | N-(2,4-Dimethylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 2-thio-1-(2,4-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dimethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2,4-Dimethylphenylthiourea

An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dimethylphenylthiourea

Introduction

This compound, also known as 1-(2,4-dimethylphenyl)thiourea, is an organic compound with the chemical formula C9H12N2S.[1] It belongs to the class of N-arylthiourea derivatives, which are recognized as versatile building blocks in organic synthesis and medicinal chemistry.[2] The thiourea moiety imparts unique chemical properties that allow for a wide range of biological activities, making these compounds valuable scaffolds in drug discovery for developing antimicrobial, anticancer, and anti-inflammatory agents.[3]

This technical guide provides a comprehensive overview of a common synthetic route to this compound and details the standard analytical techniques for its characterization. The content is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Compound Properties:

| Property | Value |

|---|---|

| CAS Number | 16738-20-8[1] |

| Molecular Formula | C9H12N2S[1] |

| Molecular Weight | 180.29 g/mol [1] |

| Appearance | Typically a white or off-white solid |

Synthesis of this compound

The synthesis of N-arylthioureas can be achieved through several pathways. A common and effective method involves the reaction of an aryl amine with a source of thiocyanate in an acidic medium. The primary starting material for this synthesis is 2,4-dimethylaniline (also known as 2,4-xylidine).[4][5]

Synthesis Pathway

The reaction proceeds by converting 2,4-dimethylaniline into its hydrochloride salt, which then reacts with an alkali metal or ammonium thiocyanate. The acidic conditions facilitate the formation of isothiocyanic acid (HNCS) in situ, which is then attacked by the nucleophilic amine to yield the target thiourea derivative.

Experimental Protocol: Synthesis

Materials:

-

2,4-Dimethylaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (1.1 eq)

-

Ammonium Thiocyanate (or Sodium Thiocyanate) (1.2 eq)

-

Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylaniline (1.0 eq) in a mixture of ethanol and water.

-

Slowly add concentrated hydrochloric acid (1.1 eq) to the stirred solution to form the hydrochloride salt of the amine.

-

To this solution, add ammonium thiocyanate (1.2 eq).

-

Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled solution into a beaker of cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any unreacted salts.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[6]

-

Dry the purified crystals in a vacuum oven or desiccator.

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 9.0 - 9.5 | Singlet (broad) | 1H | Ar-NH -CS |

| ~ 7.0 - 7.5 | Multiplet | 3H | Aromatic protons (Ar-H ) |

| ~ 6.5 - 7.0 | Singlet (broad) | 2H | CS-NH₂ |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ (para) |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ (ortho) |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 180 - 183 | Thiocarbonyl carbon (C =S) |

| ~ 135 - 140 | Aromatic quaternary carbons (C -CH₃, C -NH) |

| ~ 125 - 132 | Aromatic CH carbons |

| ~ 20 - 22 | Methyl carbon (Ar-C H₃, para) |

| ~ 17 - 19 | Methyl carbon (Ar-C H₃, ortho) |

Experimental Protocol: NMR

-

Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra (phasing, baseline correction, and integration) and assign the peaks to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3100 | N-H Stretching | Amine/Amide (NH, NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 3000 - 2850 | C-H Stretching | Methyl C-H |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1550 - 1480 | N-H Bending | Amine/Amide |

| 1350 - 1300 | C-N Stretching | Thioamide II band |

| ~ 1100 | C=S Stretching | Thiocarbonyl |

Experimental Protocol: IR

-

Prepare the sample, typically as a KBr pellet or a thin film. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Place the sample in the IR spectrophotometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Mass Spectrometry Data

| m/z Value | Assignment |

|---|---|

| ~ 180.08 | [M]⁺, Molecular Ion |

| ~ 163 | [M - NH₃]⁺ |

| ~ 121 | [C₈H₉N]⁺, fragment from loss of SCN |

| ~ 105 | [C₇H₇N]⁺, fragment from loss of CH₃ |

Experimental Protocol: MS

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, using an appropriate ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

Elemental Analysis

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula to assess the purity of the sample.

Elemental Analysis Data for C9H12N2S

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 59.96 | 59.9 ± 0.4 |

| Hydrogen (H) | 6.71 | 6.7 ± 0.4 |

| Nitrogen (N) | 15.54 | 15.5 ± 0.4 |

| Sulfur (S) | 17.79 | 17.8 ± 0.4 |

Experimental Protocol: Elemental Analysis

-

Accurately weigh a small amount (1-3 mg) of the dry, purified sample into a tin capsule.

-

Place the capsule in the autosampler of a CHNS elemental analyzer.

-

The sample undergoes high-temperature combustion, converting the elements into gaseous oxides (CO₂, H₂O, NOₓ, SO₂).[9]

-

The gases are separated and quantified by a detector (e.g., a thermal conductivity detector).[9]

-

The instrument's software calculates the percentage of each element in the original sample.[9][10]

References

- 1. calpaclab.com [calpaclab.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Xylidine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]

- 10. Elemental analysis: operation & applications - Elementar [elementar.com]

physicochemical properties of 2,4-Dimethylphenylthiourea

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dimethylphenylthiourea

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical and biological pathways. While direct experimental data for this specific compound is limited in public literature, this guide leverages information from structurally analogous compounds to provide a foundational understanding.[1]

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems, guiding formulation development, and designing new derivatives.

| Property | Value / Description | Source |

| IUPAC Name | 1-(2,4-dimethylphenyl)thiourea | - |

| Molecular Formula | C₉H₁₂N₂S | - |

| Molecular Weight | 180.27 g/mol | - |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Melting Point | A sharp melting point is expected for a pure crystalline solid. Impurities typically depress the melting point and broaden the range. | |

| Solubility | Predicted to be poorly soluble in water and soluble in organic solvents like ethanol, acetone, and diethyl ether.[2][3] Solubility in acidic or basic solutions would depend on the pKa of the thiourea moiety. | [2][3] |

| logP (XLogP3) | The predicted partition coefficient (logP) for analogous structures, such as 1-(4-Acetylphenyl)-3-(2,4-dimethylphenyl)thiourea, is 3.1, suggesting it is more lipophilic than hydrophilic.[4][5] | [4][5] |

| pKa | The thiourea functional group has two tautomeric forms (thione and thiol) and can act as a weak acid.[6] The exact pKa value requires experimental determination but is influenced by the electronic effects of the dimethylphenyl substituent. | [6] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail common methodologies.

Synthesis of this compound

The synthesis of N,N'-disubstituted unsymmetrical thioureas is typically achieved through a nucleophilic addition reaction between an isothiocyanate and a primary amine.[7]

Protocol:

-

Reactant Preparation: Dissolve 2,4-dimethylaniline (1 equivalent) in a suitable solvent, such as acetone or ethanol.[1][8]

-

Reagent Addition: To the stirred solution, add methyl isothiocyanate (1 equivalent).[1] For the synthesis of the title compound (an N-monosubstituted thiourea), ammonium thiocyanate would be reacted with a suitable acyl chloride to generate an isothiocyanate in situ, which then reacts with 2,4-dimethylaniline.[9]

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure completion.[9]

-

Isolation: The product is often isolated by pouring the reaction mixture into chilled water, which causes the thiourea derivative to precipitate.[9]

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. acdlabs.com [acdlabs.com]

- 5. 1-(4-Acetylphenyl)-3-(2,4-dimethylphenyl)thiourea | C17H18N2OS | CID 20410238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological Activity of Novel 2,4-Dimethylphenylthiourea Derivatives: A Technical Guide

Introduction

Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry, possessing a versatile organosulfur scaffold, SC(NH₂)₂, that allows for a wide array of biological activities.[1] The substitution of urea's oxygen with a sulfur atom confers unique chemical properties, making these compounds valuable intermediates in organic synthesis and potent agents in therapeutic research.[1] Investigations have revealed their potential across numerous disease areas, including cancer, diabetes, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2,4-Dimethylphenylthiourea derivatives and their close structural analogs. It consolidates quantitative data, details key experimental protocols, and visualizes relevant pathways to serve as a resource for researchers and professionals in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of N,N'-disubstituted unsymmetrical thioureas is typically a straightforward and efficient process. The core reaction involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate. For the synthesis of the titular compounds, 2,4-dimethylphenyl isothiocyanate is a key precursor, which is reacted with a chosen amine in a suitable solvent such as acetone or ethanol.[1][3]

Caption: General synthesis of N-(2,4-Dimethylphenyl)-N'-R-thiourea derivatives.

Biological Activities

Derivatives of this compound have been evaluated for a range of biological activities, demonstrating potential applications in antimicrobial, antioxidant, and enzyme inhibition domains.

Antimicrobial Activity

Thiourea derivatives are well-documented for their antibacterial and antifungal properties.[4] The lipophilic nature of the 2,4-dimethylphenyl group combined with the thiourea core suggests potential efficacy against various pathogens.[4]

Table 1: Antibacterial Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea

| Bacterial Strain | Inhibition Zone (mm) | Standard (Cephradine) | Reference |

|---|---|---|---|

| E. coli | Moderate (8-15 mm) | Effective | [3][5] |

| S. flexneri | Moderate (8-15 mm) | Effective | [3][5] |

| P. aeruginosa | Moderate (8-15 mm) | Effective | [3][5] |

| S. typhi | Moderate (8-15 mm) | Effective | [3][5] |

Note: One source characterized the activity as "moderate" without providing specific quantitative values.[3]

Antioxidant Activity

The ability of thiourea derivatives to scavenge free radicals is a key aspect of their biological profile, commonly assessed using DPPH and ABTS assays.[1][3]

Table 2: Antioxidant Activity of a this compound Derivative

| Compound Name/Structure | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | DPPH Radical Scavenging | 118.05 µg/mL | [5] |

| DM3A (a thiourea analog) | DPPH | 7.97 ± 0.23 µg/mL | [1] |

| Ascorbic Acid (Standard) | DPPH | ~33.22 µg/mL |[6] |

Enzyme Inhibition

Thiourea derivatives are known to interact with and inhibit various enzymes, pointing to their therapeutic potential in a range of diseases.[7]

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing conditions like Alzheimer's disease.[8] However, the tested 2,4-dimethylphenyl analog showed weak activity.

Antidiabetic Activity: Several thiourea derivatives have been investigated as potential antidiabetic agents by inhibiting carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase.[1][9]

Table 3: Enzyme Inhibition Activity of Thiourea Derivatives

| Compound Name/Structure | Target Enzyme | IC₅₀ Value / % Inhibition | Reference |

|---|---|---|---|

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Acetylcholinesterase (AChE) | >100 µg/mL | [3] |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Butyrylcholinesterase (BChE) | >100 µg/mL | [3] |

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (E) | α-amylase | 85 ± 1.9 % inhibition | [9] |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | α-glucosidase | 47.9 µM |[1][9] |

Anti-inflammatory Activity

The anti-inflammatory effects of some thiourea derivatives are associated with their ability to inhibit key enzymes in the arachidonic acid metabolic pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3] These enzymes are responsible for synthesizing prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, thiourea derivatives can reduce the production of pro-inflammatory molecules.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 2,4-Dimethylphenylthiourea in DMSO

An In-depth Technical Guide on the Solubility and Stability of 2,4-Dimethylphenylthiourea in DMSO

Solubility of this compound in DMSO

Thiourea and its derivatives are generally known to be soluble in DMSO.[3][4][5] The polar aprotic nature of DMSO allows it to effectively solvate both the polar thiourea group and the nonpolar dimethylphenyl moiety of the molecule. However, the precise solubility will be influenced by several factors, including temperature and the presence of any impurities.

Expected Solubility Profile

Based on the behavior of similar compounds, this compound is expected to exhibit good solubility in DMSO. The solubility of thiourea in DMSO has been studied across a range of temperatures, showing a positive correlation between temperature and solubility.[3][6] It is reasonable to extrapolate that this compound will follow a similar trend.

Quantitative Solubility Data

The following table outlines the expected format for presenting quantitative solubility data for this compound in DMSO at various temperatures. Researchers can populate this table with their experimental findings.

| Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |

| 25 (Room Temperature) | Experimental Data | Experimental Data |

| 37 (Physiological) | Experimental Data | Experimental Data |

| 4 | Experimental Data | Experimental Data |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This protocol provides a standardized method for determining the equilibrium solubility of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMSO in a series of vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker set to the desired temperature (e.g., 25°C, 37°C, and 4°C). Allow the solutions to equilibrate for at least 24-48 hours. This timeframe should be sufficient to ensure that equilibrium has been reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Dilution: Accurately dilute the collected supernatant with DMSO to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established and validated HPLC method with a standard calibration curve is essential for accurate quantification.

-

Calculation: Calculate the solubility in mol/L and g/L based on the determined concentration and the dilution factor.

Caption: Workflow for determining the solubility of this compound in DMSO.

Stability of this compound in DMSO

The stability of a compound in a DMSO stock solution is crucial for the reliability of biological assays and other downstream applications. Several factors can influence the stability of this compound in DMSO, including storage temperature, exposure to water, and freeze-thaw cycles.[7][8][9]

Potential Degradation Pathways and Influencing Factors

-

Hydrolysis: Although DMSO is an aprotic solvent, it is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible functional groups. While thioureas are generally stable, the specific susceptibility of the 2,4-dimethylphenyl derivative to hydrolysis in the presence of trace water in DMSO should be experimentally determined.

-

Oxidation: The sulfoxide group in DMSO can potentially act as an oxidizing agent under certain conditions, although this is not a common degradation pathway for many small molecules.

-

Temperature: Elevated temperatures can accelerate degradation kinetics.[7] Long-term storage at room temperature or higher is generally not recommended without prior stability assessment.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to the degradation of the dissolved compound.[9][10]

Quantitative Stability Data

The following table provides a template for presenting stability data for this compound in DMSO under various storage conditions. The percentage of the compound remaining is typically determined by HPLC analysis at specified time points.

| Storage Condition | Time Point | % Remaining (mean ± SD) | Degradation Products Observed |

| Room Temperature (~25°C) | 0 hours | 100% | None |

| 24 hours | Experimental Data | Experimental Data | |

| 7 days | Experimental Data | Experimental Data | |

| Refrigerated (4°C) | 0 hours | 100% | None |

| 7 days | Experimental Data | Experimental Data | |

| 30 days | Experimental Data | Experimental Data | |

| Frozen (-20°C) | 0 hours | 100% | None |

| 30 days | Experimental Data | Experimental Data | |

| 90 days | Experimental Data | Experimental Data | |

| Freeze-Thaw Cycles (-20°C to RT) | 0 cycles | 100% | None |

| 5 cycles | Experimental Data | Experimental Data | |

| 10 cycles | Experimental Data | Experimental Data |

Experimental Protocol for Stability Assessment

This protocol outlines a method for evaluating the stability of this compound in DMSO under different storage conditions.

Materials:

-

A stock solution of this compound in anhydrous DMSO (e.g., 10 mM)

-

Multiple small-volume amber vials with screw caps

-

HPLC system with a UV detector and a mass spectrometer (LC-MS) is recommended for identifying potential degradation products.

-

Temperature-controlled storage units (room temperature, 4°C, -20°C)

Procedure:

-

Sample Preparation: Prepare a bulk stock solution of this compound in anhydrous DMSO. Aliquot this stock solution into multiple vials to avoid repeated sampling from the same vial.

-

Initial Analysis (Time Zero): Immediately analyze a fresh aliquot to establish the initial concentration and purity (time zero measurement).

-

Storage: Store the aliquoted vials under the different conditions to be tested (e.g., room temperature, 4°C, and -20°C). For the freeze-thaw study, cycle a set of vials between -20°C and room temperature, allowing the solution to completely thaw at each cycle.

-

Time-Point Analysis: At each designated time point (e.g., 24 hours, 7 days, 30 days), retrieve a vial from each storage condition.

-

HPLC/LC-MS Analysis: Analyze the samples by HPLC or LC-MS. Quantify the peak area of the parent compound and compare it to the time zero measurement to determine the percentage remaining. The chromatogram should also be inspected for the appearance of new peaks, which would indicate degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point for each condition. If degradation is observed, attempt to identify the degradation products using mass spectrometry.

Caption: Workflow for assessing the stability of this compound in DMSO.

Conclusion

While specific data on the is not extensively published, this guide provides a robust framework for its characterization based on the known properties of similar compounds and established analytical methodologies. By following the detailed experimental protocols outlined herein, researchers can generate the necessary data to confidently utilize this compound in their research and development endeavors. It is anticipated that this compound will exhibit good solubility in DMSO, but its long-term stability should be empirically determined, particularly under conditions that mimic its intended use and storage.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

spectroscopic analysis (NMR, IR, Mass Spec) of 2,4-Dimethylphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-Dimethylphenylthiourea, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this document focuses on the predicted spectral characteristics based on analogous compounds and provides detailed experimental protocols for obtaining and interpreting the necessary data using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH (Thiourea) | 8.5 - 9.5 | Broad Singlet | 1H |

| NH₂ (Thiourea) | 7.0 - 8.0 | Broad Singlet | 2H |

| Aromatic H (Position 6) | ~7.8 | Doublet | 1H |

| Aromatic H (Position 5) | ~7.1 | Doublet | 1H |

| Aromatic H (Position 3) | ~7.0 | Singlet | 1H |

| Methyl H (Position 2) | ~2.3 | Singlet | 3H |

| Methyl H (Position 4) | ~2.2 | Singlet | 3H |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=S (Thiocarbonyl) | ~180 - 185 |

| Aromatic C (Position 1) | ~138 |

| Aromatic C (Position 2) | ~135 |

| Aromatic C (Position 4) | ~132 |

| Aromatic C (Position 6) | ~130 |

| Aromatic C (Position 5) | ~127 |

| Aromatic C (Position 3) | ~125 |

| Methyl C (Position 2) | ~21 |

| Methyl C (Position 4) | ~18 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Thiourea) | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=S Stretch (Thioamide) | 1200 - 1400 | Medium-Strong |

| C-N Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₂N₂S), the expected molecular weight is approximately 180.07 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 121 | [C₈H₉N]⁺ |

| 105 | [C₇H₇N]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, over a wider spectral width and for a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source, which is under high vacuum.

-

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

-

Accelerate the resulting positive ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

By combining the data from these three spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum determines the molecular weight and provides information about the molecule's fragmentation, collectively leading to the confirmation of the compound's identity and purity.

In Vitro Cytotoxicity of 2,4-Dimethylphenylthiourea and its Analogs on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable anticancer properties. This technical guide provides an in-depth overview of the in vitro cytotoxicity of 2,4-Dimethylphenylthiourea and structurally related analogs against various cancer cell lines. This document summarizes key quantitative data on cytotoxic potency, details standardized experimental protocols for assessing cytotoxicity, and elucidates the underlying molecular mechanisms of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Thiourea and its derivatives are a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. The unique chemical properties imparted by the sulfur atom allow for diverse biological activities, making these compounds versatile scaffolds in drug discovery.[1] Numerous studies have demonstrated the potential of thiourea derivatives as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2] The mechanism of their anticancer action is often attributed to their ability to induce apoptosis, disrupt cell cycle progression, and modulate key signaling pathways involved in cancer cell proliferation and survival.[3][4] This guide focuses on the cytotoxic effects of this compound and its analogs, providing a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights.

Quantitative Cytotoxicity Data

The cytotoxic potential of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various thiourea derivatives, including those structurally related to this compound, against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Substituted Phenylthiourea Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |

| 3-(Trifluoromethyl)phenylthiourea analog 1 | SW480 | Colon Cancer | ≤ 10 |

| 3-(Trifluoromethyl)phenylthiourea analog 1 | SW620 | Colon Cancer | ≤ 10 |

| 3-(Trifluoromethyl)phenylthiourea analog 1 | PC3 | Prostate Cancer | ≤ 10 |

| 3-(Trifluoromethyl)phenylthiourea analog 1 | K-562 | Leukemia | ≤ 10 |

| 3,4-Dichloro-phenylthiourea 2 | SW480 | Colon Cancer | 1.5 - 8.9 |

| 3,4-Dichloro-phenylthiourea 2 | SW620 | Colon Cancer | 1.5 - 8.9 |

| 3,4-Dichloro-phenylthiourea 2 | PC3 | Prostate Cancer | 1.5 - 8.9 |

| 3,4-Dichloro-phenylthiourea 2 | K-562 | Leukemia | 1.5 - 8.9 |

| 4-CF3-phenylthiourea 8 | SW480 | Colon Cancer | 1.5 - 8.9 |

| 4-CF3-phenylthiourea 8 | SW620 | Colon Cancer | 1.5 - 8.9 |

| 4-CF3-phenylthiourea 8 | PC3 | Prostate Cancer | 1.5 - 8.9 |

| 4-CF3-phenylthiourea 8 | K-562 | Leukemia | 1.5 - 8.9 |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | Colon Cancer | 1.11 |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | Liver Cancer | 1.74 |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | Breast Cancer | 7.0 |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) 24 | MOLT-3 | Leukemia | 1.62 |

| BB IV-46 | CCRF-CEM vcr1000 | Leukemia | 4.651 ± 0.06 |

| BB V-8 | CCRF-CEM vcr1000 | Leukemia | 6.17 ± 0.02 |

| BB IV-34 | CCRF-CEM vcr1000 | Leukemia | 13.45 ± 0.01 |

| BB IV-52 | CCRF-CEM vcr1000 | Leukemia | 23 ± 0.51 |

| BB IV-60 | CCRF-CEM vcr1000 | Leukemia | 4.45 ± 0.08 |

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

The following section provides a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing the in vitro cytotoxicity of compounds.

MTT Assay for Cell Viability

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a series of dilutions of the test compound in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest test compound concentration) and a blank (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[8]

-

Mechanisms of Action

The cytotoxic effects of thiourea derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Induction of Apoptosis

Thiourea compounds have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3] The subsequent release of cytochrome c from the mitochondria triggers a caspase cascade, ultimately leading to apoptotic cell death. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the activation of initiator and executioner caspases.[3] Some thiourea derivatives have been observed to cause late-stage apoptosis in colon cancer and leukemia cell lines.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, certain thiourea derivatives can halt the progression of the cell cycle, often at the G2/M phase.[10][11] This arrest prevents cancer cells from entering mitosis and dividing. The mechanism of G2/M arrest can involve the modulation of key regulatory proteins such as cyclin-dependent kinases (e.g., cdc2) and their associated cyclins (e.g., Cyclin B1). For instance, some compounds have been shown to affect the phosphorylation status of cdc2, a critical step for mitotic entry.[10]

Conclusion

This technical guide consolidates available data on the in vitro cytotoxicity of this compound and its analogs against various cancer cell lines. The provided quantitative data, detailed experimental protocols, and mechanistic insights underscore the potential of this class of compounds in anticancer drug discovery. Further research focusing on structure-activity relationships and the elucidation of specific molecular targets will be crucial for the development of thiourea-based therapeutics with enhanced potency and selectivity. The information presented here serves as a valuable foundational resource for researchers in this promising field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bip.wum.edu.pl [bip.wum.edu.pl]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Antimicrobial Landscape of 2,4-Dimethylphenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have emerged as a promising class of compounds in the search for novel antimicrobial agents. Their structural versatility allows for modifications that can significantly influence their biological activity. This technical guide provides an in-depth exploration of the antimicrobial spectrum of a specific derivative, 2,4-Dimethylphenylthiourea. While direct and extensive experimental data for this particular compound is limited in publicly available literature, this guide synthesizes findings from closely related analogues to present a predictive overview of its potential antibacterial and antifungal properties. Detailed experimental protocols for key antimicrobial susceptibility testing methods are provided, alongside a proposed mechanism of action based on the known biological targets of thiourea compounds. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Thiourea and its derivatives have garnered significant attention due to their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thiocarbonyl group and the ability to form various hydrogen bonds are thought to be crucial for their biological function. The antimicrobial efficacy of thiourea derivatives can be modulated by the nature of the substituents on the nitrogen atoms. This guide focuses on this compound, a compound featuring a substituted aromatic ring that may enhance its antimicrobial potential.

Predicted Antimicrobial Spectrum

Based on the analysis of structurally similar N-arylthiourea derivatives, this compound is predicted to exhibit a broad spectrum of antimicrobial activity. The available data on analogous compounds, particularly those with substituted phenyl rings, suggests activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The lipophilic nature of the 2,4-dimethylphenyl group may facilitate the compound's penetration through microbial cell membranes.

The following table summarizes the potential antimicrobial activity of this compound based on reported Minimum Inhibitory Concentration (MIC) values for closely related substituted phenylthiourea derivatives. It is important to note that these values are indicative and actual MICs for this compound would require experimental verification.

| Microorganism | Type | Predicted MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 - 128 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 64 - 256 |

| Bacillus subtilis | Gram-positive Bacteria | 62.5 - 250 |

| Escherichia coli | Gram-negative Bacteria | 128 - 512 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 - 1000 |

| Klebsiella pneumoniae | Gram-negative Bacteria | 250 - 1000 |

| Candida albicans | Fungus | 32 - 256 |

| Aspergillus niger | Fungus | 62.5 - 500 |

| Candida auris | Fungus | 78 - 625 |

Proposed Mechanism of Action

The antimicrobial mechanism of thiourea derivatives is believed to be multifactorial, involving the inhibition of key microbial enzymes and disruption of cellular integrity. Based on studies of related compounds, the proposed mechanisms of action for this compound are illustrated below.[1][2][3][4][5]

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of a compound like this compound.

Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Bacterial or fungal cultures

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Solution of this compound in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Allow the agar to solidify.

-

Inoculate the agar surface evenly with the test microorganism using a sterile cotton swab to create a lawn culture.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

Caption: Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Solution of this compound

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth with inoculum, no compound)

-

Sterility control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

-

Add 10 µL of the standardized microbial inoculum to each well (except the sterility control).

-

Include a positive control (a known antimicrobial) and a negative control (inoculum without any compound).

-

Incubate the plate at the appropriate temperature and duration.

-

Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

While further direct experimental validation is required, the available evidence from structurally related compounds strongly suggests that this compound possesses a promising antimicrobial profile. Its potential to act on multiple microbial targets could be advantageous in overcoming resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its antimicrobial spectrum. This technical guide serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound and other novel thiourea derivatives in the ongoing fight against infectious diseases.

References

- 1. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 2,4-Dimethylphenylthiourea Derivatives: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N,N'-disubstituted unsymmetrical 2,4-Dimethylphenylthiourea derivatives, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and workflow visualizations to facilitate the synthesis and exploration of this important class of molecules.

Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis protocol outlined below is a reliable and efficient two-step process that allows for the creation of a diverse library of this compound derivatives for screening and structure-activity relationship (SAR) studies.

Data Summary

The following table summarizes the quantitative data for a selection of synthesized 1-(2,4-Dimethylphenyl)-3-substituted-thiourea derivatives.

| Compound ID | Substituent (R) | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 1a | Methyl | C₁₀H₁₄N₂S | - | - | Signals for NH protons (broad singlets), aromatic protons of the dimethylphenyl ring, and methyl protons.[1] | Thiocarbonyl (C=S) carbon in the range of 178-184 ppm.[1] |

| 1b | Phenyl | C₁₅H₁₆N₂S | - | - | Signals for NH protons (broad singlets), aromatic protons of both phenyl rings, and methyl protons. | Thiocarbonyl (C=S) carbon, aromatic carbons, and methyl carbons. |

| 1c | 4-Chlorophenyl | C₁₅H₁₅ClN₂S | 87 | 189 | 8.79 (s, 1H, N–H), 7.75–7.16 (m, 9H, Ar-H), 2.41 (s, 3H, 4-CH₃).[2] | 188.1, 168.4, 158.9, 140.4, 138.9, 131.7, 129.8, 128.4, 128.2, 124.9, 120.4, 120.0, 18.8.[2] |

| 1d | 2-Bromophenyl | C₁₅H₁₅BrN₂S | 62 | 144.5-145.7 | 12.33 (br s, 1H, NH); 12.10 (br s, 1H, NH); aromatic protons (m); 5.26 (s, 2H); 2.21 (br s, 3H).[3] | 179.99, 170.17, 156.01, 136.60, 135.70, 133.19, 129.63, 118.96, 135.70, 132.53, 130.99, 129.69, 128.51, 128.49, 128.42, 127.73, 127.64, 114.52, 67.45, 19.99.[3] |

| 1e | 4-Acetylphenyl | C₁₇H₁₈N₂OS | - | - | Aromatic protons (m), NH protons (s), methyl protons (s). | Aromatic carbons, thiocarbonyl carbon, carbonyl carbon, methyl carbons. |

Note: Detailed spectroscopic data for a wider range of derivatives can be found in the cited literature.

Experimental Protocols

The synthesis of this compound derivatives is accomplished through a robust two-step procedure. The first step involves the formation of 2,4-dimethylphenyl isothiocyanate, which is then reacted with a primary amine in the second step to yield the desired thiourea derivative.

Step 1: Synthesis of 2,4-Dimethylphenyl Isothiocyanate

This procedure details the formation of the key isothiocyanate intermediate from 2,4-dimethylaniline.

Materials and Reagents:

-

2,4-Dimethylaniline

-

Carbon disulfide (CS₂) or Thiophosgene (CSCl₂)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of thiophosgene (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture. Alternatively, carbon disulfide can be used in the presence of a suitable coupling agent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethylphenyl isothiocyanate.

-

The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Synthesis of 1-(2,4-Dimethylphenyl)-3-substituted-thiourea

This final step involves the nucleophilic addition of a primary amine to the isothiocyanate intermediate.

Materials and Reagents:

-

2,4-Dimethylphenyl isothiocyanate (from Step 1)

-

Primary amine (R-NH₂) (1.1-1.2 eq)

-

Ethanol or Acetone

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the crude or purified 2,4-dimethylphenyl isothiocyanate (1.0 eq) in ethanol or acetone in a round-bottom flask.

-

To the stirred solution, add the desired primary amine (1.1-1.2 eq) dropwise at room temperature. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the isothiocyanate starting material by TLC.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(2,4-Dimethylphenyl)-3-substituted-thiourea derivative.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualized Workflows and Pathways

To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis Utilizing 2,4-Dimethylphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 2-((2,4-dimethylphenyl)amino)thiazole derivatives through the Hantzsch thiazole synthesis. This classic condensation reaction offers a versatile and straightforward method for the preparation of a wide range of thiazole-containing compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a fundamental method for the construction of the thiazole ring system.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide derivative.[2][3][4] In this application, we focus on the use of N-(2,4-dimethylphenyl)thiourea as the thioamide component, leading to the formation of 2-arylamino-substituted thiazoles. These compounds are valuable scaffolds in drug discovery, exhibiting a range of biological activities. The protocol described herein is adaptable for the synthesis of a library of derivatives by varying the α-haloketone starting material.

Reaction Principle

The Hantzsch thiazole synthesis proceeds through a two-step mechanism. The first step is the S-alkylation of the thiourea by the α-haloketone to form an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.

Experimental Protocols

This section details a general procedure for the synthesis of 2-((2,4-dimethylphenyl)amino)-4-arylthiazoles.

Materials and Reagents:

-

Substituted α-bromoacetophenone (1.0 eq)

-

N-(2,4-dimethylphenyl)thiourea (1.0 - 1.2 eq)

-

Ethanol or Methanol (appropriate volume)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (saturated or 5%)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle or hot plate with stirring

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted α-bromoacetophenone (1.0 eq) and N-(2,4-dimethylphenyl)thiourea (1.0 - 1.2 eq) in a suitable solvent such as ethanol or methanol.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for a period of 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate or a 5% sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.[2] This may result in the precipitation of the crude product.

-

Isolation/Extraction:

-

If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry.

-

If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

-

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Microwave-Assisted Synthesis (Alternative Protocol):

For accelerated reaction times, microwave heating can be employed.

-

Combine the α-bromoacetophenone and N-(2,4-dimethylphenyl)thiourea in a microwave-safe vessel with a suitable solvent (e.g., methanol).

-

Heat the mixture in a microwave reactor at a set temperature (e.g., 100-120 °C) for a shorter duration (e.g., 10-30 minutes).

-

Follow the work-up and purification procedures as described above. Microwave-assisted reactions often lead to higher yields and shorter reaction times.[5]

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis using substituted thioureas, providing an expected range for reaction parameters and yields.

| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | >90 | [2] |

| Substituted Phenacyl Bromides | N-Arylthiourea | Ethanol | Reflux | 0.5 | 85-95 | [6] |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenylthiourea | Methanol | Microwave | 0.17 | 75-85 | [5] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | 65 | 2-3.5 | 79-90 | [7] |

Mandatory Visualizations

Reaction Mechanism:

The following diagram illustrates the step-by-step mechanism of the Hantzsch thiazole synthesis with 2,4-Dimethylphenylthiourea.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow:

This diagram outlines the general workflow for the synthesis and purification of 2-((2,4-dimethylphenyl)amino)thiazole derivatives.

Caption: General experimental workflow for thiazole synthesis.

References

- 1. scribd.com [scribd.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. mdpi.com [mdpi.com]

Application of 2,4-Dimethylphenylthiourea in Enzyme Inhibition Assays: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,4-Dimethylphenylthiourea and its analogs in various enzyme inhibition assays. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including the inhibition of several key enzymes. This guide details the methodologies for assessing the inhibitory potential of these compounds against tyrosinase, acetylcholinesterase (AChE), urease, and α-glucosidase, and presents available quantitative data to facilitate further research and drug development efforts.

Application Notes

This compound belongs to the N,N'-disubstituted thiourea family, which has garnered significant interest in medicinal chemistry due to their therapeutic potential. The core thiourea scaffold (S=C(NH)₂) is known to interact with various biological targets, often through its ability to chelate metal ions within enzyme active sites or through hydrogen bonding and hydrophobic interactions. The biological activity can be fine-tuned by altering the substituents on the nitrogen atoms. The 2,4-dimethylphenyl group in the target compound provides a specific lipophilic and steric profile that influences its interaction with different enzymes.

The primary applications of this compound and its analogs in enzyme inhibition assays are centered on enzymes implicated in a range of pathologies:

-

Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a major strategy for the development of skin whitening agents and treatments for hyperpigmentation disorders.[1]

-

Acetylcholinesterase (AChE): This enzyme is critical for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic approach for Alzheimer's disease and other neurological conditions.[2][3]

-

Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia. Its inhibition is a target for treating infections by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers.[4]

-

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.[5]

Data Presentation

Quantitative data on the inhibitory activity of this compound is limited in the public domain. However, data for structurally related analogs provide valuable insights into its potential efficacy. The following table summarizes the available IC50 values for a close analog, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, and standard inhibitors for comparison.

| Compound | Target Enzyme | IC50 Value (µM) | Standard Inhibitor | Standard Inhibitor IC50 (µM) |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Acetylcholinesterase (AChE) | >100[2] | Donepezil | ~0.02 - 0.05[2] |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Butyrylcholinesterase (BChE) | >100[2] | Rivastigmine | ~0.04 - 0.4[2] |

| Thiourea (Standard Inhibitor) | Urease | ~21.2 ± 1.3[2] | - | - |

| - | α-Glucosidase | Data Not Available | Acarbose | Highly variable (~0.011 to >1000)[2] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for the key enzyme inhibition assays discussed.

Tyrosinase Inhibition Assay

This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase. The absorbance of the colored product is monitored spectrophotometrically.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound (Test Compound)

-

Kojic Acid (Standard Inhibitor)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound and kojic acid in DMSO.

-

Prepare serial dilutions of the test compound and kojic acid in phosphate buffer to achieve a range of final assay concentrations.

-

-

Assay in 96-well Plate:

-

To each well, add 40 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound or standard inhibitor solution.

-

For the control (100% activity), add 20 µL of the solvent (e.g., DMSO diluted in buffer) instead of the inhibitor.

-

For the blank, add 60 µL of phosphate buffer and 20 µL of the solvent.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20 minutes) or as an endpoint reading after a fixed time.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[2]

Materials:

-

Acetylcholinesterase (AChE) (e.g., from electric eel)

-

Acetylthiocholine Iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound (Test Compound)

-

Donepezil (Standard Inhibitor)

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare stock solutions of the test compound and donepezil in DMSO.

-

Prepare serial dilutions of the test compound and standard inhibitor in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add 140 µL of phosphate buffer, 20 µL of the DTNB solution, and 20 µL of the test compound or standard inhibitor solution.

-

For the control, add 20 µL of the solvent.

-

Add 20 µL of the AChE solution to all wells except the blank. For the blank, add 20 µL of phosphate buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Calculate the percentage of inhibition as described for the tyrosinase assay.

-

Determine the IC50 value from the dose-response curve.

-

Urease Inhibition Assay (Indophenol Method)

This assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The ammonia is detected colorimetrically using the indophenol reaction.[4]

Materials:

-

Jack Bean Urease

-

Urea

-

This compound (Test Compound)

-

Thiourea (Standard Inhibitor)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.0)

-

Phenol Reagent (Phenol and Sodium Nitroprusside)

-

Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare stock solutions of the test compound and thiourea in DMSO.

-

Prepare serial dilutions of the test compound and standard inhibitor in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add 25 µL of the urease solution and 25 µL of the test compound or standard inhibitor solution.

-